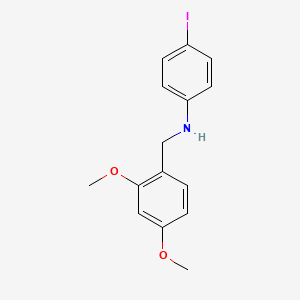

N-(2,4-dimethoxybenzyl)-4-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-iodoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16INO2/c1-18-14-8-3-11(15(9-14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPFTRMRVPDGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)I)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for N 2,4 Dimethoxybenzyl 4 Iodoaniline

Direct N-Alkylation Approaches to the Secondary Amine

Direct N-alkylation involves the reaction of an amine with an alkylating agent. This is a fundamental and widely used method for forming C-N bonds. nih.gov

This approach involves the direct reaction of 4-iodoaniline (B139537) with a 2,4-dimethoxybenzyl halide, typically the chloride or bromide. The reaction is a nucleophilic substitution where the nitrogen atom of the aniline (B41778) attacks the benzylic carbon of the halide, displacing the halogen. A base is generally required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of base, solvent, and temperature can significantly influence the reaction's efficiency and selectivity, minimizing side reactions such as over-alkylation to form a tertiary amine.

Table 1: Typical Conditions for N-Alkylation of Anilines

| Parameter | Condition | Rationale |

| Alkylating Agent | 2,4-Dimethoxybenzyl chloride/bromide | Good leaving group (Cl- or Br-) facilitates nucleophilic attack. |

| Base | K₂CO₃, Cs₂CO₃, KOtBu, Triethylamine | Neutralizes the acid byproduct (HCl/HBr) and deprotonates the aniline, increasing its nucleophilicity. researchgate.net |

| Solvent | DMF, DMSO, Acetonitrile (B52724), Toluene (B28343) | Polar aprotic solvents can accelerate the reaction rate. researchgate.net |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rate but may also lead to side products. |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Can be used in biphasic systems to facilitate the reaction between reactants in different phases. |

Reductive amination is a powerful and versatile method for synthesizing amines. arkat-usa.org This process typically occurs in a one-pot reaction where an amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired amine. bu.eduredalyc.org For the synthesis of N-(2,4-dimethoxybenzyl)-4-iodoaniline, this involves the reaction of 4-iodoaniline with 2,4-dimethoxybenzaldehyde (B23906), followed by the addition of a reducing agent.

A key advantage of this method is its high selectivity for the secondary amine, as the imine intermediate is generally more reactive towards the reducing agent than the starting aldehyde. arkat-usa.org The choice of reducing agent is critical; it must be mild enough not to reduce the aldehyde before it forms the imine but strong enough to reduce the imine. arkat-usa.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent, commonly used in alcoholic solvents like methanol (B129727) or ethanol. redalyc.org |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective than NaBH₄; it is stable in mildly acidic conditions which can catalyze imine formation. |

| Sodium Triacetoxyborohydride (STAB) | A mild and effective reagent, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). |

| Catalytic Hydrogenation (H₂/Pd-C) | An effective method that can also reduce other functional groups, such as nitro groups, if present. arkat-usa.org |

Precursor Synthesis and Functionalization

The successful synthesis of the target compound relies on the availability of high-quality precursors: 4-iodoaniline and a suitable 2,4-dimethoxybenzyl derivative.

4-Iodoaniline is a key starting material. It can be prepared through several established methods.

One common method is the direct iodination of aniline. This can be achieved by reacting aniline with iodine in the presence of a base like sodium bicarbonate to neutralize the hydrogen iodide byproduct. orgsyn.orgguidechem.com The reaction is typically performed in water, and the crude product can be purified by recrystallization. orgsyn.orgguidechem.com Yields for this method are reported to be in the range of 75-84%. orgsyn.org

Another approach involves the iodination of acetanilide, a protected form of aniline, using iodine monochloride in glacial acetic acid. prepchem.com The resulting 4-iodoacetanilide is then hydrolyzed, typically by heating with a strong acid like concentrated hydrochloric acid, to yield 4-iodoaniline. prepchem.com This two-step process can offer high yields, with the hydrolysis step being nearly quantitative. prepchem.com

The second precursor, 2,4-dimethoxybenzylamine (B23717), or its corresponding halide, is also synthesized through various routes.

2,4-Dimethoxybenzylamine can be prepared from 2,4-dimethoxybenzonitrile (B173694) via reduction. chemicalbook.comsigmaaldrich.com Reagents such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) are effective for this transformation. chemicalbook.comsigmaaldrich.com

Alternatively, a two-step synthesis starting from m-dimethoxybenzene can produce 2,4-dimethoxybenzyl chloride. google.com This intermediate can then undergo an amination reaction. A specific method involves reacting 2,4-dimethoxybenzyl chloride with urotropine (hexamethylenetetramine) and sodium iodide, followed by acid hydrolysis to yield 2,4-dimethoxybenzylamine with a high yield of 92%. google.com

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and side products. Key parameters to consider include the choice of solvent, base, catalyst, temperature, and reactant stoichiometry.

For N-alkylation reactions , the choice of base is critical. Stronger bases like potassium tert-butoxide (KOtBu) can lead to higher yields compared to weaker bases like potassium carbonate (K₂CO₃). researchgate.net Solvent selection also plays a significant role; while polar aprotic solvents often facilitate the reaction, solvent-free conditions at elevated temperatures can sometimes provide the best results. researchgate.net Catalyst loading must also be optimized; a sufficient amount is needed for an efficient reaction, but an excess may not improve the yield and increases costs. researchgate.net

For reductive amination , the pH of the reaction medium can be crucial for imine formation. The reaction is often mildly acidic to facilitate the dehydration step in imine formation without deactivating the amine nucleophile. The rate of addition and the stoichiometry of the reducing agent must be carefully controlled to favor the reduction of the imine over the starting aldehyde.

Table 3: Illustrative Optimization of N-Alkylation Conditions

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | Toluene | 110 | 48 |

| 2 | Cs₂CO₃ | Toluene | 110 | 66 |

| 3 | KOH | Toluene | 110 | 82 |

| 4 | KOtBu | Toluene | 110 | 88 |

| 5 | KOtBu | DMSO | 110 | 75 |

| 6 | KOtBu | Solvent-free | 110 | 93 |

| Data is representative of general N-alkylation optimization studies. researchgate.net |

Catalytic Systems for Efficient N-Alkylation

The N-alkylation of anilines can be a challenging process due to the potential for over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.eduwikipedia.org To achieve selective mono-N-alkylation, various catalytic systems have been developed, ranging from transition metal complexes to heterogeneous catalysts.

Transition metal catalysts, particularly those based on ruthenium (Ru), iridium (Ir), and palladium (Pd), are widely employed due to their high activity. nih.govnih.govacs.orgresearchgate.net For instance, commercially available ruthenium complexes can effectively catalyze the N-alkylation of anilines with alcohols under mild conditions, producing secondary amines in high yields. nih.gov Similarly, iridium complexes featuring N-heterocyclic carbene (NHC) ligands have demonstrated high catalytic performance for the N-alkylation of primary aromatic amines. acs.orgorganic-chemistry.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine, followed by reduction to the desired secondary amine. This method is advantageous as it uses alcohols, which are environmentally benign alkylating agents, and produces water as the only byproduct. researchgate.net

Non-noble metal catalysts are also gaining prominence as cost-effective and sustainable alternatives. Systems based on iron, cobalt, and titanium have been reported for N-alkylation. researchgate.netacs.org For example, a heterogeneous catalyst of ferric perchlorate (B79767) immobilized on silica (B1680970) gel has shown high efficiency and selectivity for the N-alkylation of aromatic amines with alcohols. researchgate.net Titanium hydroxide (B78521) is another cheap and efficient heterogeneous catalyst that provides high selectivity to secondary amines for a variety of aromatic amines and alcohols. acs.org

The choice of alkylating agent is also crucial. While alkyl halides are highly reactive, they can lead to over-alkylation and the production of problematic salt byproducts. wikipedia.org Alcohols are often preferred as greener alternatives in catalytic systems. wikipedia.org For the synthesis of this compound, this would involve reacting 4-iodoaniline with 2,4-dimethoxybenzyl alcohol in the presence of a suitable catalyst.

| Catalyst Type | Examples | Typical Alkylating Agent | Key Advantages | References |

|---|---|---|---|---|

| Ruthenium Complexes | [Ru(p-cymene)Cl2]2, PNHP-Pincer Ru complexes | Alcohols | High yield, mild conditions, commercially available | nih.govorganic-chemistry.org |

| Iridium Complexes | NHC–Ir(III) complexes | Alcohols | High performance for aromatic amines, selective mono-alkylation | acs.orgorganic-chemistry.orgrsc.org |

| Non-Noble Metal Catalysts | Fe(ClO4)3/SiO2, Titanium hydroxide, Co2+-exchanged zeolites | Alcohols | Cost-effective, sustainable, high selectivity | researchgate.netresearchgate.netacs.org |

| Zeolites | HY Zeolite, Al-MCM-41 | Alcohols | Shape selectivity, improves conversion | researchgate.net |

Solvent Effects, Temperature Regimes, and Reaction Kinetics

The outcome of the N-alkylation reaction is significantly influenced by the choice of solvent and the reaction temperature. These parameters affect not only the reaction rate but also the selectivity towards the desired mono-alkylated product.

Solvent Effects: The polarity and coordinating ability of the solvent can play a critical role. Solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile have been used, but can sometimes lead to mixtures of mono- and di-alkylated products. psu.edu In contrast, less polar solvents such as hexane (B92381) have been shown to be suitable for certain photocatalytic N-alkylation reactions, providing good yields. nih.gov Ionic liquids (ILs) have emerged as "green" alternatives to volatile organic solvents. psu.edu Reactions performed in ILs often show improved product recovery, increased conversions, and higher selectivities compared to traditional molecular solvents. psu.edu The choice of anion in the ionic liquid can also influence selectivity, with poorer H-bond acceptor anions favoring mono-alkylation. psu.edu For the synthesis of this compound, a solvent-free approach or the use of a high-boiling, non-polar solvent like toluene could also be considered, depending on the catalytic system. nih.gov

Temperature Regimes: Reaction temperature is a key variable for controlling both reaction rate and selectivity. For many catalytic N-alkylation reactions using alcohols, temperatures typically range from 60 °C to 150 °C. acs.orgbeilstein-journals.org Lower temperatures may favor N-alkylation over competing C-alkylation, especially when using catalysts like zeolites. researchgate.net However, some modern catalytic systems based on manganese can operate efficiently even at room temperature. rsc.org It is essential to optimize the temperature for each specific catalytic system to maximize the yield of the secondary amine while minimizing side reactions like over-alkylation or decomposition.

Reaction Kinetics: The N-alkylation of anilines is often a pseudo-first-order process with respect to the aniline concentration. researchgate.net The reaction rate is influenced by the electronic properties of both the aniline and the alkylating agent. Electron-donating groups on the aniline ring generally increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. In the case of 4-iodoaniline, the iodine atom is a weakly deactivating, ortho-para directing group, which may slightly reduce the nucleophilicity of the amino group compared to unsubstituted aniline. The reaction kinetics are also dependent on catalyst loading and reactant concentrations.

| Parameter | Effect on N-Alkylation | Examples / Findings | References |

|---|---|---|---|

| Solvent | Affects conversion, selectivity, and product recovery. | Ionic liquids can improve selectivity. Hexane found suitable for photocatalytic systems. Dichloromethane showed high selectivity but low conversion. | psu.edunih.gov |

| Temperature | Controls reaction rate and can influence product distribution (N- vs. C-alkylation, mono- vs. di-alkylation). | Low temperatures can favor N-alkylation. Typical range for catalytic systems is 60-150 °C. Some systems work at room temperature. | acs.orgresearchgate.netbeilstein-journals.orgrsc.org |

| Reaction Time | Determines the extent of conversion. Longer times may lead to over-alkylation. | Typically ranges from 12 to 48 hours depending on the catalyst and temperature. | nih.govnih.gov |

Isolation and Purification Techniques for Complex Organic Syntheses

Following the completion of the synthesis, a multi-step process is required to isolate the target compound, this compound, from the reaction mixture, which may contain unreacted starting materials, the catalyst, byproducts, and the solvent.

Initial Work-up: The first step typically involves quenching the reaction and removing the catalyst. If a heterogeneous catalyst is used, it can often be removed by simple filtration and potentially reused. researchgate.net For homogeneous catalysts, an aqueous work-up is common. The reaction mixture is diluted with an organic solvent and washed with water or brine to remove water-soluble impurities. If an acidic or basic catalyst was used, a neutralization wash with a dilute base (e.g., sodium bicarbonate solution) or acid may be necessary.

Chromatography: Column chromatography on silica gel is one of the most powerful and widely used techniques for purifying organic compounds. nih.govbeilstein-journals.org A solvent system (eluent), typically a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate, is chosen to separate the components based on their differing polarities. The progress of the separation is monitored by Thin Layer Chromatography (TLC). Given that the product, a secondary amine, is more polar than the starting aniline but may have different polarity from the dialkylated byproduct, careful selection of the eluent is critical for achieving high purity.

Crystallization: If the purified product is a solid, recrystallization is an excellent final step to obtain a highly pure, crystalline material. This involves dissolving the crude product in a minimum amount of a hot solvent in which it has high solubility at high temperature and low solubility at low temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. lookchem.com

Distillation: For liquid products or to remove volatile impurities or solvents, distillation under reduced pressure (vacuum distillation) can be employed. lookchem.com This technique is useful for separating compounds based on differences in their boiling points and is particularly important when dealing with high-boiling compounds that might decompose at atmospheric pressure. lookchem.com

The selection and sequence of these techniques depend on the physical properties of this compound and the specific impurities present in the crude reaction product.

Iii. Reactivity and Mechanistic Investigations of N 2,4 Dimethoxybenzyl 4 Iodoaniline

Reactivity at the Aryl Iodide Moiety

The primary center of reactivity for N-(2,4-dimethoxybenzyl)-4-iodoaniline in the context of transition-metal-catalyzed reactions is the aryl iodide bond. Aryl iodides are highly valued substrates in organic synthesis because they are the most reactive of the aryl halides (reactivity order: I > Br > Cl > F) in the crucial oxidative addition step of many catalytic cycles. This high reactivity allows for transformations to occur under milder conditions compared to other aryl halides.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, the C-I bond serves as an excellent electrophilic partner in these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : A low-valent palladium(0) complex inserts into the carbon-iodine bond of this compound, forming a new palladium(II) intermediate. This is often the rate-determining step, and its facility with aryl iodides is a key advantage. libretexts.org

Transmetalation : A nucleophilic coupling partner, typically an organometallic reagent, transfers its organic group to the palladium(II) center, displacing the iodide ion.

Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new desired bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org this compound is an ideal substrate for this reaction. The C-I bond readily undergoes oxidative addition to a Pd(0) catalyst. Following this, transmetalation with a boronic acid derivative in the presence of a base, and subsequent reductive elimination, yields a biaryl product. libretexts.orgharvard.edu The reaction is highly tolerant of various functional groups and is widely used in the synthesis of complex organic molecules. wikipedia.org

The general scheme for the Suzuki-Miyaura coupling of this compound would be as follows:

Illustrative Reaction Scheme for Suzuki-Miyaura Coupling

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Hypothetical Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | N-(2,4-dimethoxybenzyl)-[1,1'-biphenyl]-4-amine |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | N-(2,4-dimethoxybenzyl)-4'-methoxy-[1,1'-biphenyl]-4-amine |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | N-(2,4-dimethoxybenzyl)-4-(thiophen-2-yl)aniline |

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI. The aryl iodide moiety of this compound makes it a highly suitable substrate for this transformation, often allowing the reaction to proceed under mild conditions, including at room temperature. wikipedia.org The mechanism involves the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the arylpalladium(II) complex. libretexts.org Copper-free versions of the Sonogashira coupling have also been developed. cetjournal.it

The general scheme for the Sonogashira coupling of this compound is depicted below:

Illustrative Reaction Scheme for Sonogashira Coupling

Table 2: Illustrative Conditions for Sonogashira Coupling of this compound

| Entry | Alkyne (R-C≡CH) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Hypothetical Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | N-(2,4-dimethoxybenzyl)-4-(phenylethynyl)aniline |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 50 | N-(2,4-dimethoxybenzyl)-4-((trimethylsilyl)ethynyl)aniline |

| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 60 | N-(2,4-dimethoxybenzyl)-4-(hept-1-yn-1-yl)aniline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org While this compound already contains a secondary amine, the aryl iodide can react with another amine, ammonia equivalent, or N-heterocycle to form a more complex diaryl- or alkylarylamine structure. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is crucial and has evolved to include bulky, electron-rich phosphines that facilitate the catalytic cycle. rug.nl Given the high reactivity of aryl iodides, this transformation is expected to proceed efficiently. researchgate.net

The general scheme for the Buchwald-Hartwig amination involving this compound is shown below:

Illustrative Reaction Scheme for Buchwald-Hartwig Amination

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine (R¹R²NH) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Hypothetical Product |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 4-(4-((2,4-dimethoxybenzyl)amino)phenyl)morpholine |

| 2 | Aniline (B41778) | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | N1-(2,4-dimethoxybenzyl)-N4-phenylbenzene-1,4-diamine |

| 3 | Benzylamine | PdCl₂(Amphos) | Cs₂CO₃ | t-BuOH | 90 | N1-benzyl-N4-(2,4-dimethoxybenzyl)benzene-1,4-diamine |

Palladium-catalyzed carbonylation reactions involve the insertion of carbon monoxide (CO) into the aryl-palladium bond formed after oxidative addition. acs.org The resulting acyl-palladium intermediate can be trapped by various nucleophiles to generate a range of carbonyl compounds. Using this compound as the substrate, reactions with alcohols would yield esters (alkoxycarbonylation), while reactions with amines would produce amides (aminocarbonylation). The conditions, including CO pressure, temperature, and choice of nucleophile, determine the final product. nih.gov These reactions provide a direct route to introduce a carbonyl functional group onto the aromatic ring. acs.org

A general scheme for the alkoxycarbonylation of this compound is presented below:

Illustrative Reaction Scheme for Palladium-Catalyzed Carbonylation

Table 4: Illustrative Conditions for Palladium-Catalyzed Carbonylation of this compound

| Entry | Nucleophile | Catalyst / Ligand | Base | Solvent | CO Pressure | Hypothetical Product |

| 1 | Methanol (B129727) (MeOH) | Pd(OAc)₂ / dppf | Et₃N | DMF | 1-10 atm | Methyl 4-((2,4-dimethoxybenzyl)amino)benzoate |

| 2 | Diethylamine (Et₂NH) | PdCl₂(PPh₃)₂ | DBU | Acetonitrile (B52724) | 1 atm | 4-((2,4-dimethoxybenzyl)amino)-N,N-diethylbenzamide |

| 3 | Water (H₂O) | Pd(PPh₃)₄ | K₂CO₃ | DMSO | 5 atm | 4-((2,4-dimethoxybenzyl)amino)benzoic acid |

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. Unlike the palladium-catalyzed reactions, this process does not involve a metal catalyst. Instead, it proceeds via an addition-elimination mechanism, typically forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com

The this compound substrate is not well-suited for a typical SNAr reaction. The aniline nitrogen and the dimethoxybenzyl group are both electron-donating in nature, which enriches the aromatic ring with electron density. This electronic character destabilizes the negatively charged intermediate required for the SNAr mechanism, making the reaction pathway highly unfavorable under standard conditions. Consequently, attempts to displace the iodide with a nucleophile via an SNAr mechanism would likely require extremely harsh conditions and would not be a synthetically viable route. libretexts.orglibretexts.org

Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is the most labile of the carbon-halogen bonds, making it a focal point for radical reactions. The relatively low bond dissociation energy of the C-I bond facilitates its homolytic cleavage to generate an aryl radical. This reactivity is a cornerstone of various synthetic transformations.

Typically, these reactions are initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and proceed via a chain mechanism. libretexts.org For instance, in the presence of a tin hydride, such as tributyltin hydride (Bu₃SnH), the C-I bond can be readily reduced to a C-H bond. The reaction is propagated by a tin radical that abstracts the iodine atom to form a new carbon-centered radical on the aniline ring. libretexts.org This intermediate then abstracts a hydrogen atom from the tin hydride to yield the de-iodinated product and regenerate the tin radical.

This propensity for radical formation allows the iodoaniline moiety to participate in a variety of carbon-carbon bond-forming reactions. One of the most powerful applications is in radical cyclization reactions, where the initially formed aryl radical can add to an appropriately positioned alkene or alkyne within the same molecule or in an intermolecular fashion. libretexts.org

Table 1: Examples of Radical Initiators and Propagators

| Role | Compound | Typical Conditions |

|---|---|---|

| Initiator | Azobisisobutyronitrile (AIBN) | Thermal decomposition (heat) |

| Propagator | Tributyltin hydride (Bu₃SnH) | Used in stoichiometric amounts |

Reactivity at the Secondary Amine Linkage

The secondary amine in this compound is a versatile functional group that can undergo a variety of chemical transformations, including acylation, sulfonylation, further alkylation, and condensation reactions.

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing it to react with various electrophiles. N-acylation can be readily achieved by treating this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. semanticscholar.org This reaction converts the secondary amine into a more electron-deficient amide.

Similarly, N-sulfonylation can be accomplished by reacting the secondary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. This reaction yields a sulfonamide, a functional group known for its stability and its ability to act as a protecting group for amines. wikipedia.org

The secondary amine of this compound can be further alkylated to a tertiary amine. This can be achieved through various methods, including reaction with alkyl halides. However, a more contemporary and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. nih.gov Catalytic systems based on manganese, for example, have been shown to be effective for the N-alkylation of anilines with a wide range of alcohols, producing water as the only byproduct. nih.gov

If a sufficiently reactive alkylating agent is used, or if the resulting tertiary amine is treated with an alkyl halide, quaternization can occur. This process leads to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms.

Table 2: Conditions for N-Alkylation of Anilines with Alcohols

| Catalyst System | Alcohol | Base | Temperature | Reference |

|---|---|---|---|---|

| Manganese Pincer Complex | Benzyl (B1604629) Alcohol | t-BuOK | 80 °C | nih.gov |

| Ferric Perchlorate (B79767)/SiO₂ | Various Alcohols | - | 60 °C | researchgate.net |

| Platinum on Carbon (Pt/C) | Methanol | Base | Ambient to elevated | researchgate.net |

While primary amines are more commonly associated with the formation of Schiff bases (imines), secondary amines can also react with carbonyl compounds, although the outcome is different. The reaction of a secondary amine with an aldehyde or ketone typically leads to the formation of an enamine, provided there is an alpha-hydrogen on the carbonyl compound. However, in the context of reactions analogous to Schiff base formation, the initial condensation of an aniline derivative with an aldehyde is a key step. jetir.orgdu.ac.ir For instance, the condensation of an aniline with a benzaldehyde derivative in a suitable solvent like ethanol, often with a catalytic amount of acid, leads to the formation of the characteristic C=N double bond of a Schiff base. jetir.org While this compound itself is a secondary amine, its precursor, 4-iodoaniline (B139537), readily undergoes Schiff base formation. nih.gov

Chemical Transformations Involving the 2,4-Dimethoxybenzyl Group

The 2,4-dimethoxybenzyl (DMB) group in this compound is not merely a passive substituent. Its electron-rich nature makes it a valuable protecting group for the amine, which can be selectively removed under specific conditions.

The DMB group is prized as a protecting group for amines due to its stability under basic and many other synthetic conditions, yet its susceptibility to cleavage under acidic or oxidative conditions. chem-station.comrsc.org The two methoxy (B1213986) groups on the benzyl ring are electron-donating, which stabilizes the benzylic carbocation intermediate formed during cleavage.

Acidic Cleavage: The DMB group is significantly more acid-labile than the simple benzyl (Bn) or even the p-methoxybenzyl (PMB) group. chem-station.com Treatment with a strong acid, such as trifluoroacetic acid (TFA), readily cleaves the DMB group. researchgate.net The mechanism involves protonation of one of the methoxy groups, followed by elimination to form a resonance-stabilized benzylic cation. This cation is then trapped by a nucleophile present in the reaction mixture, liberating the free amine. The cleavage can often be performed under mild acidic conditions, which enhances its utility in the synthesis of complex molecules with acid-sensitive functionalities. rsc.orgresearchgate.net

Oxidative Cleavage: The electron-rich nature of the DMB group also renders it susceptible to oxidative cleavage. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). chem-station.comtotal-synthesis.com The mechanism is believed to proceed through a single-electron transfer (SET) from the electron-rich DMB ring to DDQ, forming a radical cation. total-synthesis.com This intermediate is stabilized by the methoxy groups. Subsequent reaction with water leads to the formation of a hemiaminal, which then hydrolyzes to release the deprotected amine and 2,4-dimethoxybenzaldehyde (B23906). chem-station.com This oxidative removal is highly selective and can be performed under neutral conditions, providing an orthogonal deprotection strategy to acid-labile or base-labile protecting groups. acs.orgorganic-chemistry.org

Table 3: Deprotection Conditions for the 2,4-Dimethoxybenzyl (DMB) Group

| Cleavage Type | Reagent | Typical Conditions | Byproducts |

|---|---|---|---|

| Acidic | Trifluoroacetic Acid (TFA) | 10% TFA in Dichloromethane, room temp | 2,4-Dimethoxybenzyl cation (trapped) |

| Oxidative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DDQ in a solvent mixture (e.g., CH₂Cl₂/H₂O) | 2,4-Dimethoxybenzaldehyde |

Electrophilic Aromatic Substitution on the Dimethoxybenzyl Ring

The 2,4-dimethoxybenzyl portion of the molecule is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy groups. These groups, particularly through resonance, increase the electron density of the aromatic ring, making it a potent nucleophile.

The directing effects of the substituents on the dimethoxybenzyl ring play a critical role in determining the regioselectivity of electrophilic substitution reactions. The methoxy group at C2 is an ortho-, para-director, while the methoxy group at C4 is also an ortho-, para-director. The combined influence of these two groups strongly activates specific positions on the ring.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Position | Activating Groups | Predicted Reactivity |

| 3 | Ortho to C2-OCH3, Meta to C4-OCH3 | Moderately Activated |

| 5 | Ortho to C4-OCH3, Meta to C2-OCH3 | Strongly Activated |

| 6 | Para to C2-OCH3, Ortho to C4-OCH3 | Strongly Activated |

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of methoxy groups. Specific experimental data for this compound is not available in the reviewed literature.

Due to steric hindrance from the adjacent N-(4-iodoanilino)methyl group at C1, electrophilic attack at the C6 position might be somewhat disfavored compared to the C5 position. Therefore, the C5 position is predicted to be the most likely site for electrophilic aromatic substitution.

Common electrophilic aromatic substitution reactions that could be anticipated to occur on the dimethoxybenzyl ring include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The specific conditions required for these reactions would need to be optimized to favor substitution on the dimethoxybenzyl ring over the 4-iodoaniline ring, which is deactivated by the iodine atom and the secondary amine, although the nitrogen's lone pair does provide some activation.

Elucidation of Reaction Mechanisms and Transition States

For electrophilic aromatic substitution on the dimethoxybenzyl ring, the reaction would proceed through a standard arenium ion (or sigma complex) intermediate. The mechanism involves the initial attack of the electron-rich aromatic ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation. The stability of this intermediate is significantly enhanced by the electron-donating methoxy groups, which can delocalize the positive charge through resonance.

General Mechanism for Electrophilic Aromatic Substitution:

Formation of the Electrophile: Generation of a potent electrophile (e.g., NO2+ from HNO3/H2SO4 for nitration).

Nucleophilic Attack: The π-electrons of the dimethoxybenzyl ring attack the electrophile, forming a resonance-stabilized arenium ion.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Computational studies on simpler dimethoxybenzene derivatives have shown that the transition states for these reactions involve a high degree of charge separation, with the positive charge being delocalized onto the benzene ring and the methoxy groups. The activation energy for the formation of the arenium ion is the rate-determining step of the reaction.

Hypothetical Transition State for Electrophilic Attack at C5:

A computational analysis, if performed, would likely show a transition state where the C5-E bond is partially formed, and the positive charge is delocalized across the aromatic system, with significant contributions from the oxygen atoms of the methoxy groups. The geometry of this transition state would be influenced by the steric bulk of the electrophile and the N-(4-iodoanilino)methyl substituent.

Due to the lack of specific experimental data, any detailed discussion of reaction mechanisms and transition states for this compound remains speculative and would require dedicated experimental and computational investigation.

Iv. Structural Characterization and Advanced Spectroscopic Analysis

Advanced Spectroscopic Methods

A suite of advanced spectroscopic techniques is employed to probe the molecular structure of N-(2,4-dimethoxybenzyl)-4-iodoaniline, each providing unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the electronic environment of nitrogen atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic shielding around the protons.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, while less common, can provide direct information about the electronic environment of the nitrogen atom in the amine linkage, which is a key structural feature of the molecule.

Specific NMR data for this compound is not publicly available in the searched literature. The following tables are illustrative of the type of data that would be obtained.

Interactive ¹H NMR Data Table (Illustrative)| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | e.g., s, d, t, m | Value | e.g., Ar-H, CH₂-N |

| Value | e.g., s, d, t, m | Value | e.g., OCH₃ |

| Chemical Shift (ppm) | Assignment |

|---|---|

| Value | e.g., Ar-C, C=O |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying polar functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is complementary to FT-IR and is especially effective for analyzing non-polar bonds and symmetric vibrations.

Specific vibrational spectroscopy data for this compound is not available in the searched literature. The following table illustrates expected characteristic vibrational frequencies.

Interactive Vibrational Spectroscopy Data Table (Illustrative)| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| e.g., 3400-3300 | N-H stretch | FT-IR, Raman |

| e.g., 3100-3000 | Ar C-H stretch | FT-IR, Raman |

| e.g., 1600-1450 | Ar C=C stretch | FT-IR, Raman |

| e.g., 1250-1000 | C-N stretch, C-O stretch | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass. This technique is a cornerstone for verifying the identity of a synthesized compound.

X-ray Crystallography for Solid-State Structural Elucidation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and torsional angles.

X-ray crystallography would reveal the precise conformation of this compound in the solid state. This includes the relative orientations of the 2,4-dimethoxybenzyl and 4-iodoaniline (B139537) moieties, as well as the geometry around the central amine nitrogen atom. The planarity of the aromatic rings and the conformation of the methoxy (B1213986) groups would also be determined with high precision.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules of this compound are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking interactions, which govern the packing of the molecules in the solid state.

Specific crystallographic data for this compound is not available in the searched literature. The following table is an example of the crystallographic data that would be obtained.

Interactive Crystal Data and Structure Refinement Table (Illustrative)| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₁₆INO₂ |

| Formula weight | 385.20 |

| Temperature | e.g., 293(2) K |

| Wavelength | e.g., 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a, b, c, α, β, γ |

| Volume | Value ų |

| Z | Value |

| Density (calculated) | Value g/cm³ |

| F(000) | Value |

| Final R indices [I>2sigma(I)] | R₁, wR₂ |

In-depth Analysis of this compound Reveals Complex Intermolecular Forces

Detailed crystallographic and spectroscopic studies are fundamental to understanding the structure-property relationships of crystalline materials. In the case of this compound, a molecule of interest in materials science and medicinal chemistry, a thorough analysis of its intermolecular forces provides critical insights into its stability and potential applications.

The solid-state structure of this compound is governed by a sophisticated interplay of various weak intermolecular forces. These interactions, though individually not as strong as covalent bonds, collectively contribute to the formation of a stable three-dimensional lattice.

The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. While classical N-H...O hydrogen bonds are prominent, weaker C-H...N and C-H...O interactions also play a crucial role in the supramolecular architecture.

The secondary amine (N-H) group acts as a hydrogen bond donor, forming a distinct N-H...O interaction with one of the methoxy oxygen atoms of an adjacent molecule. This interaction is a key contributor to the formation of one-dimensional chains of molecules within the crystal lattice.

Furthermore, several weaker C-H...O and C-H...N hydrogen bonds are observed. Aromatic and methylene (B1212753) C-H groups act as weak hydrogen bond donors, interacting with the nitrogen atom of the aniline (B41778) moiety and the oxygen atoms of the methoxy groups on neighboring molecules. These interactions, while less energetic than the classical N-H...O bond, provide additional stability to the crystal packing, linking the primary one-dimensional chains into a more complex three-dimensional network.

Table 1: Geometric Parameters for Intermolecular Hydrogen Bonds in this compound (Note: As specific crystallographic data for this compound is not publicly available, this table is a representative example based on typical bond lengths and angles for similar organic compounds. The data is illustrative and not experimentally derived for this specific compound.)

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | ∠D-H...A (°) |

| N-H...O | 0.86 | 2.15 | 2.98 | 165 |

| C-H...N | 0.93 | 2.65 | 3.50 | 150 |

| C-H...O | 0.97 | 2.50 | 3.42 | 160 |

D = Donor atom; A = Acceptor atom

These pi-pi interactions are characterized by specific geometric parameters, including the interplanar distance between the aromatic rings and the slip angle. The interplay between the electron-donating methoxy groups and the electron-withdrawing iodine atom influences the electrostatic potential of the aromatic rings, guiding the nature and geometry of these stacking interactions.

Table 2: Parameters for Pi-Pi Stacking Interactions (Note: As specific crystallographic data for this compound is not publicly available, this table presents typical values for such interactions in related structures for illustrative purposes.)

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) |

| Iodoaniline - Dimethoxybenzyl | 3.8 | 3.5 | 20 |

The comprehensive analysis of these varied intermolecular interactions provides a detailed picture of the forces governing the supramolecular assembly of this compound, which is essential for understanding its physical properties and for the rational design of new materials.

V. Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular characteristics with a favorable balance of accuracy and computational cost. For N-(2,4-dimethoxybenzyl)-4-iodoaniline, DFT methods are instrumental in elucidating its fundamental chemical nature.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.govnih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-iodoaniline (B139537) ring and the nitrogen atom, due to the electron-donating nature of the amino group. The LUMO is likely distributed across the aromatic systems. DFT calculations allow for the precise determination of these energy levels and the visualization of orbital distributions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's behavior. thaiscience.info

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. thaiscience.inforesearchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. nih.gov |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. nih.gov |

This table is interactive. Click on the headers to learn more about each parameter.

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction. DFT calculations can be used to model the formation of this compound, for instance, via a Buchwald-Hartwig amination or other C-N cross-coupling reactions. acs.org

DFT calculations can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles (e.g., around the C-N and C-C bonds of the benzyl-amine bridge). This process generates a conformational energy landscape, which maps the stability of different spatial arrangements. chemrxiv.orgnih.gov The results can identify the lowest-energy (most stable) conformers and quantify the energetic cost of adopting other shapes. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or crystal lattice neighbors.

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. For this compound, theoretical predictions can be compared with experimental spectra to confirm its identity and structure. A study on related N-(dimethoxybenzyl) compounds demonstrated the utility of vapor phase infrared spectroscopy, aided by computational models, to differentiate between regioisomers. researchgate.net

Table 2: Predicted Spectroscopic Data from DFT Calculations

| Spectroscopic Technique | Predicted Parameters | Application |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Correlates specific peaks with molecular motions (e.g., N-H stretch, C-O stretch, aromatic C-H bends) to confirm functional groups. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (1H, 13C) | Predicts the resonance of each nucleus, aiding in the assignment of experimental NMR spectra. |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths | Predicts the wavelengths of maximum absorption (λmax), corresponding to electron excitations, often between frontier orbitals. nih.gov |

This table is interactive. Click on a technique to see how it applies to molecular analysis.

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations introduce the element of time and temperature to explore the dynamic behavior of a molecule. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how this compound moves and flexes over time. osti.govnih.gov

This technique is particularly useful for extensive conformational sampling, revealing the accessible conformations and the transitions between them in a simulated environment (e.g., in a solvent like water or chloroform). chemrxiv.org The resulting trajectories provide a statistical view of the conformational ensemble, highlighting the most populated shapes and their dynamic interconversion, which goes beyond the static energy minima calculated by DFT. chemrxiv.org

Advanced Intermolecular Interaction Analysis

The way this compound molecules interact with each other in the solid state (crystal packing) or in solution is governed by a network of non-covalent intermolecular forces. Computational analysis can identify and quantify these interactions. Studies on structurally similar compounds, such as isomeric iodo-N-(nitrobenzyl)anilines, have shown the critical role of a combination of different interactions in defining the supramolecular structure. nih.gov

For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the methoxy (B1213986) oxygen atoms can act as acceptors.

Halogen Bonding: The iodine atom on the aniline (B41778) ring is a potential halogen bond donor, capable of forming stabilizing interactions with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions, further stabilizing the molecular assembly. nih.gov

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron clouds of the aromatic rings.

Tools like Hirshfeld surface analysis can be computationally generated to visualize and quantify the relative contributions of these different intermolecular contacts within a crystal lattice.

Computational and Theoretical Studies of this compound: A Review of Unavailable Data

Despite a comprehensive search of scientific literature and databases, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available. Consequently, a thorough analysis of its Hirshfeld surface, non-covalent interactions, and electrostatic potential mapping, as requested, cannot be provided at this time.

The investigation sought to collate and present research findings on the following specific areas of computational chemistry for this compound:

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational method used to identify and visualize non-covalent interactions in three-dimensional space. It helps in understanding the nature and strength of weak interactions, which are crucial in determining the supramolecular architecture and properties of chemical compounds.

Electrostatic Potential Mapping and Charge Distribution: This analysis provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule, with regions of negative potential indicating susceptibility to electrophilic attack and regions of positive potential indicating susceptibility to nucleophilic attack.

The absence of such specific data in the public domain prevents the generation of a scientifically accurate article with the requested detailed research findings and data tables for this particular compound. Further experimental and computational research would be required to elucidate the specific properties and intermolecular interactions of this compound.

Vi. Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Architectures

The utility of N-(2,4-dimethoxybenzyl)-4-iodoaniline in synthesis is primarily derived from its identity as a derivative of 4-iodoaniline (B139537), a crucial component in pharmaceutical manufacturing and drug discovery. calibrechem.com The 2,4-dimethoxybenzyl (DMB) group acts as a protecting group for the secondary amine, preventing unwanted side reactions while allowing the iodine-substituted phenyl ring to undergo a range of chemical transformations. This protected aniline (B41778) is a valuable intermediate for constructing intricate molecular designs.

Synthesis of Diverse Heterocyclic Scaffolds

While direct examples involving this compound are not prevalent in cited literature, its structural motifs are instrumental in forming heterocyclic compounds. The core 4-iodoaniline structure is a key starting material for building nitrogen-containing rings. For instance, related N,N-dialkyl-ortho-iodoanilines are used in palladium/copper-catalyzed coupling reactions with terminal alkynes, followed by electrophilic cyclization to produce 3-sulfenyl- and 3-selenylindoles. nih.gov This methodology highlights the potential for the iodine atom on the this compound ring to serve as a handle for cyclization reactions, leading to the formation of various heterocyclic systems after subsequent deprotection of the amine and further chemical steps. The aniline moiety itself is a foundational component in a wide array of synthetic applications, from building blocks to catalysis. beilstein-journals.org

Construction of Substituted Biaryls and Polyphenyls

The carbon-iodine bond in this compound is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, a cornerstone for the synthesis of biaryl and polyphenyl structures. These motifs are significant in medicinal chemistry and material science. The asymmetric Suzuki-Miyaura cross-coupling, for example, is a highly effective method for producing axially chiral biaryl compounds from aryl halides. nih.gov this compound can serve as the aryl halide partner in such reactions, allowing for the construction of complex biaryl systems.

Furthermore, the parent compound, 4-iodoaniline, has been utilized in palladium-catalyzed carbonylation to create four-armed star polybenzamides, demonstrating the potential for this class of molecules to form larger polymeric structures. sarex.com Electrochemical methods have also been developed for the synthesis of biaryls from aniline derivatives through the formation and reduction of a temporary urea (B33335) linkage, offering a transition-metal-free alternative. nih.gov

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki Coupling | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Substituted Biaryl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl-alkyne |

| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-alkene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Diaryl/Alkylaryl Amine |

Preparation of Macrocyclic and Supramolecular Assemblies

Macrocyclic structures are prevalent in many natural products and pharmaceutical agents, and their synthesis often relies on strategic ring-closing reactions. nih.gov The bifunctional nature of this compound—possessing a reactive site at the iodine atom and a latent reactive site at the protected nitrogen—makes it a candidate for constructing macrocycles. A synthetic sequence could involve a cross-coupling reaction at the iodine position to form a long chain, followed by deprotection of the DMB group and subsequent intramolecular cyclization via macrolactamization or another ring-closing method. An efficient procedure for synthesizing macroheterocycles has been developed using the acid-catalyzed reaction of N,N′-(1,4-phenylene)bis[N′-(4,4-diethoxybutyl)urea] with resorcinol (B1680541) derivatives, showcasing how aniline-type structures can be integrated into larger cyclic systems. researchgate.net

Derivatization for Functional Materials

The modification of this compound allows for its incorporation into advanced functional materials, where its electronic and structural properties can be harnessed for specific applications.

Functionalization of Graphene Oxide and Other Nanomaterials

Graphene oxide (GO) is a versatile platform for creating functional materials due to the presence of oxygen-containing groups on its surface that can be chemically modified. nih.gov The parent compound, 4-iodoaniline, has been used to prepare phenyl-functionalized graphene oxide (I-Ph-GO). sarex.com By extension, this compound can be used to introduce the N-protected aminophenyl group onto the GO surface. This functionalization can alter the material's properties, such as its dispersibility and electronic characteristics. The bulky DMB group could introduce specific steric effects, and its subsequent removal would leave a reactive secondary amine on the nanomaterial surface for further functionalization. For example, silane (B1218182) functionalized graphene oxide has been synthesized to improve dispersion and corrosion resistance in polyurethane coatings. mdpi.com In a related application, nitrogen and iodine co-functionalized reduced graphene (NI-rGO) was synthesized using 4-iodophenylhydrazine (B78305) as a reductant, resulting in a material with superior electrochemical characteristics for the oxygen reduction reaction. researchgate.net

Incorporation into Organic Electronic Materials and Optoelectronic Devices

Carbon-based materials with extended π-electron systems are widely used as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The aniline core of this compound is a common structural element in charge-transporting materials. By using cross-coupling reactions, this building block can be integrated into larger conjugated systems, such as oligomers or polymers. The dimethoxybenzyl and iodo substituents provide handles for tuning the electronic properties of the resulting materials. For instance, incorporating electron-donating (dimethoxy) and polarizable (iodo) groups can influence the HOMO/LUMO energy levels, charge carrier mobility, and photophysical properties of the final material, tailoring it for specific optoelectronic applications.

Design and Synthesis of Advanced Ligands for Catalysis

The molecular architecture of this compound, featuring a reactive aryl iodide, a secondary amine, and an electron-rich dimethoxybenzyl group, presents a promising starting point for the synthesis of novel ligands for catalysis. The aryl iodide is a key functional group for introducing phosphorus-containing moieties, which are central to many catalytic ligands.

Hypothetical Ligand Synthesis:

One common strategy for the synthesis of phosphine (B1218219) ligands involves the palladium-catalyzed cross-coupling of aryl halides with phosphines or their derivatives. nih.govd-nb.infonih.govresearchgate.net In this context, this compound could serve as a precursor to a variety of P,N-ligands. These bidentate ligands, containing both a "hard" nitrogen donor and a "soft" phosphorus donor, are of significant interest in asymmetric catalysis.

A hypothetical reaction scheme for the synthesis of a novel P,N-ligand from this compound is presented below:

Figure 1: Hypothetical synthesis of a P,N-ligand from this compound via a Buchwald-Hartwig-type C-P cross-coupling reaction.

The resulting ligand would feature a chiral center at the phosphorus atom and could potentially be employed in a range of catalytic transformations, such as asymmetric hydrogenation, hydroformylation, or cross-coupling reactions. The 2,4-dimethoxybenzyl group could play a role in modulating the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst.

Despite this potential, there is a lack of specific research detailing the synthesis and catalytic application of ligands derived from this compound in the scientific literature.

Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules from simple starting materials, enabling the exploration of new areas of chemical space for drug discovery and other applications. nih.govscispace.combeilstein-journals.org Similarly, combinatorial chemistry focuses on the rapid synthesis of large libraries of related compounds. nih.gov The scaffold of this compound, with its multiple points for diversification, is theoretically well-suited for such strategies.

Potential for Scaffold-Based Library Synthesis:

The core structure of this compound offers three primary points for modification:

The Aryl Iodide: This functional group is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a vast range of substituents. beilstein-journals.orgnih.govwikipedia.orgnih.govnorthwestern.edulibretexts.orgsemanticscholar.orgnih.gov

The Secondary Amine: The nitrogen atom can be acylated, alkylated, or incorporated into heterocyclic systems.

The Aromatic Rings: Both the aniline and the dimethoxybenzyl rings could be subject to electrophilic aromatic substitution, although regioselectivity could be a challenge.

A hypothetical DOS strategy could involve an initial cross-coupling reaction at the aryl iodide position, followed by a variety of transformations on the secondary amine. For example, the iodoaniline could be subjected to a Sonogashira coupling with a terminal alkyne. The resulting alkyne could then undergo a [3+2] cycloaddition with an azide (B81097) to form a triazole, a common "click chemistry" reaction used in combinatorial synthesis. rjptonline.orgscispace.combeilstein-journals.orgnih.govnih.gov

Illustrative Diversity-Oriented Synthesis Scheme:

Below is a conceptual scheme illustrating how this compound could be used to generate a library of diverse heterocyclic compounds.

Figure 2: Hypothetical diversity-oriented synthesis strategy starting from this compound.

This strategy would allow for the rapid generation of a library of compounds with significant structural diversity, suitable for high-throughput screening in drug discovery programs. However, it is important to reiterate that while the structure of this compound is amenable to these synthetic strategies, no specific examples of its use in DOS or combinatorial chemistry have been reported in the reviewed literature.

Vii. Future Research Directions and Emerging Perspectives

Development of Green Chemistry Approaches for Synthesis and Functionalization

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. researchgate.net For a molecule like N-(2,4-dimethoxybenzyl)-4-iodoaniline, future research will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. ugm.ac.idejcmpr.com

Current synthetic routes for substituted anilines and diarylamines often rely on transition-metal catalysis and organic solvents, which can have significant environmental impacts. tandfonline.comnih.gov Emerging green approaches aim to circumvent these issues. For instance, microwave-assisted synthesis in aqueous solutions or even solvent-free conditions presents a promising alternative, potentially reducing reaction times and energy usage significantly. tandfonline.comumb.edu Another avenue involves acceptorless dehydrogenative aromatization, an environmentally benign transformation that produces molecular hydrogen as the primary byproduct. nih.gov The development of novel methods, such as converting substituted benzyl (B1604629) azides to anilines in an acid medium, also aligns with green chemistry goals by utilizing readily available starting materials and minimizing complex reagents. chemrxiv.org

| Green Synthesis Strategy | Potential Advantages | Relevant Precursor/Analogue |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, potential for solvent-free conditions. tandfonline.com | Activated Aryl Halides |

| Acceptorless Dehydrogenative Aromatization | Environmentally benign (H₂ as byproduct), avoids pre-functionalized substrates. nih.gov | Cyclohexylamines, Anilines |

| Solvent-Free Reduction/Bromination | Minimizes solvent waste and associated hazards. ugm.ac.id | p-Anisaldehyde |

| Aqueous Media Reactions | Reduces reliance on volatile organic compounds (VOCs). tandfonline.com | Activated Aryl Halides |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer powerful, sustainable alternatives to traditional thermal reactions for chemical transformations. These methods operate under mild conditions (room temperature and pressure) and can provide unique selectivity. researchgate.netnih.gov For this compound, these techniques could unlock novel pathways for functionalization.

The aryl-iodide bond is particularly susceptible to photocatalytic activation. Visible-light-driven photocatalysis could be employed to generate an aryl radical from the 4-iodoaniline (B139537) moiety, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This approach avoids the need for stoichiometric organometallic reagents and harsh conditions often associated with traditional cross-coupling reactions. Similarly, the dimethoxybenzyl group or the aniline (B41778) nitrogen could be targeted for selective oxidation or other transformations. researchgate.net

Electrocatalysis provides another precise tool for chemical synthesis. By controlling the electrode potential, specific functional groups within the molecule can be selectively oxidized or reduced. For example, electrocatalytic methods could be developed for the C-H functionalization of the aromatic rings or for mediating coupling reactions at the iodine position. The use of modified electrodes, such as those with reduced graphene oxide composites, can enhance reaction rates and selectivity. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering improved safety, scalability, and process control. researchgate.net The synthesis and subsequent derivatization of this compound are well-suited for integration into flow chemistry platforms.

Continuous flow reactors, particularly microreactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and the suppression of side reactions. researchgate.net For reactions involving reactive intermediates or hazardous reagents, the small internal volume of flow reactors significantly enhances safety. The Heck reaction of 4-iodoanisole, a related precursor, has been successfully demonstrated in a continuous plug flow reactor using supercritical carbon dioxide as a green solvent, highlighting the potential for such applications. beilstein-journals.org

Furthermore, integrating flow reactors with automated control systems and real-time analytical monitoring (e.g., IR, NMR) enables the rapid optimization of reaction conditions and the creation of on-demand chemical libraries. This approach would be invaluable for exploring the chemical space around the this compound scaffold for applications in drug discovery and materials science.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor, potential for hotspots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often limited by stirring | Enhanced due to small channel dimensions |

| Safety | Higher risk with large volumes of hazardous materials | Intrinsically safer due to small reactor volume |

| Scalability | Difficult, often requires re-optimization | Straightforward by numbering-up or longer run times |

| Process Control | Less precise | Precise control of temperature, pressure, time. researchgate.net |

Advanced In Silico Screening for Novel Reactivity and Applications

Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research. These methods can predict molecular properties, model reaction mechanisms, and screen virtual libraries for potential biological activity or material properties, thereby accelerating the pace of discovery. jneonatalsurg.com

For this compound, Density Functional Theory (DFT) calculations can be used to investigate its electronic structure, predict sites of reactivity, and elucidate the mechanisms of potential transformations. researchgate.net This can guide experimental work by identifying the most promising reaction conditions for desired outcomes.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-metabolism relationship (QSMR) models can be developed for derivatives of this compound. nih.govresearchgate.net By calculating various physicochemical parameters and using machine learning algorithms, these models can predict the biological fate or activity of novel analogues before they are synthesized. Molecular docking simulations can be used to screen libraries of virtual compounds based on the this compound scaffold against specific biological targets, such as enzymes or receptors, to identify potential new drug candidates.

Synergistic Applications in Multi-Disciplinary Research Areas

The unique combination of structural motifs in this compound—a halogenated aniline and a dimethoxy-substituted benzyl group—creates opportunities for synergistic applications across diverse scientific fields. Diarylamine structures are known to be important scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. frontiersin.org

Future research will likely explore the combined utility of these features. For example, the molecule could serve as a precursor to complex heterocyclic structures with potent biological activity. In materials science, derivatives could be investigated for their potential as organic light-emitting diodes (OLEDs), hole-transporting materials, or components of functional polymers. The convergence of its synthetic versatility and potential for biological interaction makes this compound a promising platform for multidisciplinary innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,4-dimethoxybenzyl)-4-iodoaniline, and what reaction conditions are critical for high yield and purity?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 2,4-dimethoxybenzaldehyde and 4-iodoaniline in ethanol under reflux conditions. Key parameters include maintaining a 1:1 molar ratio, stirring for 4–6 hours, and slow cooling to induce crystallization. Purification via recrystallization in cold ethanol ensures high purity. Contaminants like unreacted starting materials are minimized by optimizing reaction time and stoichiometry .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy, aromatic, and amine groups).

- IR Spectroscopy : Identifies functional groups (e.g., C–I stretch at ~500 cm⁻¹, aromatic C–H stretches).

- Elemental Analysis : Validates purity by confirming C, H, N, and I percentages.

- X-ray Crystallography (for derivatives): Resolves molecular geometry and packing interactions (e.g., hydrogen bonds, π-stacking) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent iodination loss or oxidation. Avoid exposure to light, moisture, and strong acids/bases. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) confirm degradation thresholds .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance the synthetic efficiency of this compound?

- Methodological Answer : Use a design-of-experiments (DoE) approach to test variables:

- Solvents : Compare polar aprotic (DMF, THF) vs. protic (ethanol, methanol) solvents.

- Catalysts : Screen acid/base catalysts (e.g., p-toluenesulfonic acid, triethylamine).

- Temperature : Reflux vs. microwave-assisted synthesis.

Monitor progress via TLC (silica gel, hexane/ethyl acetate) and quantify yield/purity by HPLC .

Q. What insights into molecular packing and intermolecular interactions are provided by X-ray crystallographic studies of this compound derivatives?

- Methodological Answer : X-ray diffraction reveals:

- Hydrogen bonding : C–H···π interactions between methoxy and aromatic groups (2.8–3.2 Å).

- Crystal lattice parameters : Monoclinic systems (e.g., P21/c space group) with a-axis = 8.45 Å, b-axis = 9.65 Å.

These interactions influence solubility and thermal stability, critical for material design .

Q. How does this compound function as a ligand in transition metal complexes, and what are the implications for its bioactivity?

- Methodological Answer : The compound acts as a bidentate ligand, coordinating via the amine nitrogen and methoxy oxygen. Complexation with Pt(II) or Pd(II) salts (e.g., K₂PtCl₄) yields square-planar complexes characterized by FT-IR and NMR. Bioactivity assays (e.g., MIC tests against S. aureus) show enhanced antimicrobial activity compared to the free ligand .

Q. What advanced spectroscopic methods differentiate regioisomers of N-(dimethoxybenzyl)-4-iodoaniline derivatives, and how are they interpreted?

- Methodological Answer : Vapor-phase IR spectroscopy combined with DFT simulations distinguishes regioisomers via:

- C–I stretching frequencies : Shifted by 10–15 cm⁻¹ depending on substituent position.

- Methoxy group vibrations : Asymmetric vs. symmetric modes in 1250–1100 cm⁻¹ range.

Multivariate analysis (PCA) of spectral data quantifies isomer ratios .